molecular formula C27H23N5O4 B11198618 N-(3-methoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide

N-(3-methoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl}acetamide

Cat. No.: B11198618
M. Wt: 481.5 g/mol
InChI Key: ACUVJQKFGBHYCT-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, oxadiazole ring, and methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole ring and methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-METHOXYPHENYL)-2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide

InChI

InChI=1S/C27H23N5O4/c1-16-7-4-5-10-20(16)25-30-27(36-31-25)22-14-32(26-21(24(22)34)12-11-17(2)28-26)15-23(33)29-18-8-6-9-19(13-18)35-3/h4-14H,15H2,1-3H3,(H,29,33)

InChI Key

ACUVJQKFGBHYCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C4=NC(=NO4)C5=CC=CC=C5C

Origin of Product

United States

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